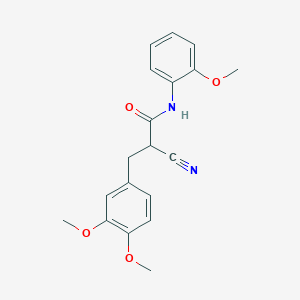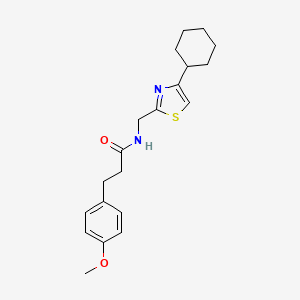
N-((4-cyclohexylthiazol-2-yl)methyl)-3-(4-methoxyphenyl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds related to "N-((4-cyclohexylthiazol-2-yl)methyl)-3-(4-methoxyphenyl)propanamide" involves various strategies, including the formation of thiazole rings and the attachment of different functional groups to achieve desired biological activities. For instance, the synthesis of N-(4-phenylthiazol-2-yl)benzenesulfonamides as inhibitors of kynurenine 3-hydroxylase involves structure-activity relationship (SAR) studies and biochemical characterization . Similarly, the synthesis of 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives incorporates various moieties, confirmed by spectroscopic methods . The synthesis of N-[3-(3-(piperidinomethyl)phenoxy)propyl]butanamides with a 1-methyl-1H-tetrazol-5-ylthio pharmacophore also demonstrates the importance of structural modifications for biological activity .
Molecular Structure Analysis
The molecular structures of these compounds are confirmed using various spectroscopic techniques. For example, the 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives were confirmed by IR, 1H-, 13C-NMR spectroscopy, and mass spectrometry . The X-ray structure of N'-(2-methoxy-benzylidene)-N-[4-(3-methyl-3-phenyl-cyclobutyl)-thiazol-2-yl]-chloro-acetic hydrazide further provides detailed insights into the molecular geometry, which is optimized using density functional theory (DFT) .
Chemical Reactions Analysis
The chemical reactivity of these compounds is explored through various reactions. For instance, the synthesis of (±)-N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide involves the reaction between 2-(3-chlorophenyl)ethan-1-amine and (±)-naproxen . The reactivity of thiazolylacetonitrile derivatives containing the naproxenoyl moiety towards electrophilic reagents is also investigated, leading to the formation of 2-iminochromenes .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures and conformations. Spectroscopic and theoretical studies of some N-methoxy-N-methyl-2-[(4'-substituted)phenylthio]propanamides reveal the existence of two gauche conformers, with their stability influenced by hyperconjugative and orbital interactions . The antioxidant and anticancer activities of the synthesized 3-[(4-methoxyphenyl)amino]propanehydrazide derivatives are evaluated, showing significant biological activities .
Applications De Recherche Scientifique
Antioxidant and Anticancer Activity
Research has shown that derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, which share a core structural similarity with "N-((4-cyclohexylthiazol-2-yl)methyl)-3-(4-methoxyphenyl)propanamide," demonstrate notable antioxidant and anticancer activities. These compounds were more effective in cytotoxicity against certain cancer cell lines compared to well-known antioxidants like ascorbic acid, indicating their potential in cancer therapy (Tumosienė et al., 2020).
Antibacterial and Antifungal Agents
Another study focused on synthesizing derivatives that exhibited significant antibacterial and antifungal activities. Such compounds could serve as a foundation for developing new antimicrobial agents, highlighting the versatility of the core structure in combating various microbial threats (Helal et al., 2013).
Endocrine-Disrupting Chemicals Research
There is also interest in understanding the environmental impact and safety profile of chemical compounds with structures similar to "this compound." For instance, methoxychlor, a compound with a methoxyphenyl group, has been studied for its effects as an endocrine-disrupting chemical, indicating the broader relevance of these chemical structures in environmental and health sciences (Kim et al., 2014).
Mécanisme D'action
Target of Action
Similar thiazole derivatives have been studied for their antimicrobial and antiproliferative activities . These compounds are often evaluated for their in vitro activity against bacterial (Gram positive and Gram negative) and fungal species, as well as cancer cell lines .
Mode of Action
Thiazole nucleus, a common structure in these types of compounds, is known to exhibit its antimicrobial activity by blocking the biosynthesis of certain bacterial lipids and/or by additional mechanisms against various bacterial species . In terms of antitumor activity, similar compounds have demonstrated cytotoxicity activity on human tumor cell lines .
Biochemical Pathways
Thiazole derivatives are known to interfere with various cellular processes, including the biosynthesis of bacterial lipids . In terms of antitumor activity, these compounds may interfere with cell proliferation and induce apoptosis .
Pharmacokinetics
The physicochemical properties of similar thiazole derivatives have been confirmed through spectroanalytical data .
Result of Action
Similar thiazole derivatives have shown promising antimicrobial activity and have been found to be active against certain cancer cell lines .
Action Environment
The activity of similar thiazole derivatives can be influenced by various factors, including the presence of other compounds, ph, temperature, and the specific characteristics of the target cells .
Propriétés
IUPAC Name |
N-[(4-cyclohexyl-1,3-thiazol-2-yl)methyl]-3-(4-methoxyphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O2S/c1-24-17-10-7-15(8-11-17)9-12-19(23)21-13-20-22-18(14-25-20)16-5-3-2-4-6-16/h7-8,10-11,14,16H,2-6,9,12-13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHZUOVFUOZIAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)NCC2=NC(=CS2)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[7-benzyl-2-(4-fluorophenyl)-4-oxo-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-3-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2500334.png)
![7-Bromo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B2500336.png)
![7-hexyl-3-methyl-8-[(4-methylbenzyl)amino]-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)
![4-((2,6-dimethylmorpholino)sulfonyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2500339.png)
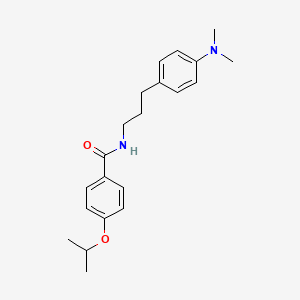
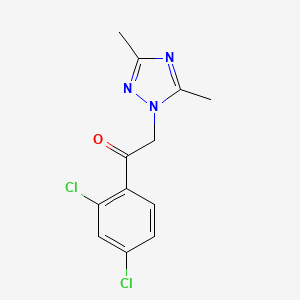
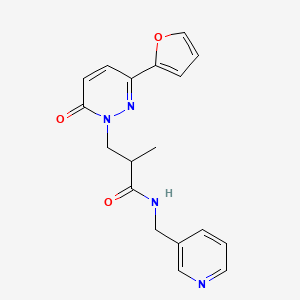
![Ethyl 2-(4-amino-5,6-dimethylthiopheno[2,3-d]pyrimidin-2-ylthio)acetate](/img/structure/B2500346.png)

![2-({[(2,6-dichlorobenzyl)oxy]imino}methyl)-N-(3,4-dichlorophenyl)-3-(dimethylamino)acrylamide](/img/structure/B2500350.png)

![7-(Cyclopropylamino)thieno[3,2-b]pyridine-3,6-dicarboxylic acid hydrochloride](/img/structure/B2500354.png)
![[(1S,5R)-2-benzyl-2-azabicyclo[3.1.0]hexan-1-yl]methanamine dihydrochloride](/img/structure/B2500355.png)
